3-(4-methoxyphenyl)-N-(4-nitrophenyl)-1-phenylpyrazole-4-carboxamide
Overview
Description
3-(4-methoxyphenyl)-N-(4-nitrophenyl)-1-phenylpyrazole-4-carboxamide is a complex organic compound that features a pyrazole ring substituted with methoxyphenyl, nitrophenyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-(4-nitrophenyl)-1-phenylpyrazole-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate to yield the pyrazole ring. The final step involves the acylation of the pyrazole with 4-nitrobenzoyl chloride under basic conditions to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-(4-nitrophenyl)-1-phenylpyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: 3-(4-hydroxyphenyl)-N-(4-nitrophenyl)-1-phenylpyrazole-4-carboxamide.
Reduction: 3-(4-methoxyphenyl)-N-(4-aminophenyl)-1-phenylpyrazole-4-carboxamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(4-methoxyphenyl)-N-(4-nitrophenyl)-1-phenylpyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-(4-nitrophenyl)-1-phenylpyrazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro and methoxy groups can influence the compound’s electronic properties, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-N-(4-aminophenyl)-1-phenylpyrazole-4-carboxamide
- 3-(4-hydroxyphenyl)-N-(4-nitrophenyl)-1-phenylpyrazole-4-carboxamide
- 3-(4-methoxyphenyl)-N-(4-nitrophenyl)-1-phenylpyrazole-4-carboxylic acid
Uniqueness
3-(4-methoxyphenyl)-N-(4-nitrophenyl)-1-phenylpyrazole-4-carboxamide is unique due to the presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups, which can significantly influence its chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-(4-nitrophenyl)-1-phenylpyrazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4/c1-31-20-13-7-16(8-14-20)22-21(15-26(25-22)18-5-3-2-4-6-18)23(28)24-17-9-11-19(12-10-17)27(29)30/h2-15H,1H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSKUKCHXCRRDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.